1-Dodecylpyridinium bromide
Overview
Description
1-Dodecylpyridinium bromide is a chemical compound with the linear formula C17H30BrN . Its CAS number is 104-73-4 . It has a molecular weight of 328.339 .
Synthesis Analysis
The title compound was synthesized by heating 1-bromododecane in pyridine at reflux for 3 hours . Excess pyridine was removed under reduced pressure and the resulting solid was dissolved in a minimum of CHCl3 .Molecular Structure Analysis
The molecular structure of 1-Dodecylpyridinium bromide is C17H30BrN . The crystal structure of 1-dodecylpyridin-1-ium bromide monohydrate has been studied . The asymmetric unit of the title crystal structure is shown in the figure .Physical And Chemical Properties Analysis
1-Dodecylpyridinium bromide has a molecular formula of C17H30BrN . Its average mass is 328.331 Da and its monoisotopic mass is 327.156158 Da .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of 1-dodecylpyridin-1-ium bromide monohydrate has been studied . Understanding the crystal structure of a compound is crucial for many applications, including material science, solid-state physics, and pharmaceuticals .
Preparation of Organobentonites
1-Dodecylpyridinium bromide has been used in the preparation of organobentonites . Organobentonites are modified clays that have improved adsorption capacities, making them useful in environmental remediation .
Adsorption of Pharmaceutical Pollutants
Organoclays prepared with 1-dodecylpyridinium bromide have been applied as efficient adsorbents for pharmaceutical pollutants from aqueous solutions . This could be particularly useful in the treatment of wastewater contaminated with pharmaceutical compounds .
Safety and Hazards
Mechanism of Action
Target of Action
1-Dodecylpyridinium bromide, also known as 1-dodecylpyridin-1-ium bromide, is a type of quaternary ammonium compound . The primary targets of this compound are the cell membranes of microorganisms . It interacts with the lipid bilayer of the cell membrane, disrupting its structure and function .
Mode of Action
The compound’s mode of action involves the disruption of the cell membrane’s integrity . The hydrophobic tail of the 1-dodecylpyridinium bromide molecule inserts into the lipid bilayer, while the positively charged pyridinium head interacts with the negatively charged components of the cell membrane . This interaction destabilizes the cell membrane, leading to increased permeability and eventual cell lysis .
Biochemical Pathways
The disruption of the cell membrane by 1-dodecylpyridinium bromide affects various biochemical pathways within the cell. The increased permeability of the cell membrane can lead to the leakage of intracellular contents, including essential enzymes and ions . This leakage disrupts metabolic processes and can lead to cell death .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption in the gastrointestinal tract . Its distribution, metabolism, and excretion would also be influenced by its physicochemical properties, including its hydrophobicity and positive charge .
Result of Action
The primary result of 1-dodecylpyridinium bromide’s action is the death of microorganisms due to the disruption of their cell membranes . This makes the compound an effective biocide, with potential applications in disinfectants and antiseptics .
Action Environment
The action of 1-dodecylpyridinium bromide can be influenced by various environmental factors. For instance, its efficacy as a biocide can be affected by the presence of organic matter, which can interact with the compound and reduce its availability for interacting with microbial cells . Additionally, the compound’s stability and activity may be affected by pH and temperature .
properties
IUPAC Name |
1-dodecylpyridin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXWPUCNFMVBBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-74-5 (chloride), 17342-21-1 (sulfate), 3026-66-2 (iodide) | |
Record name | Laurosept | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883294 | |
Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104-73-4 | |
Record name | Dodecylpyridinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laurosept | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-dodecylpyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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